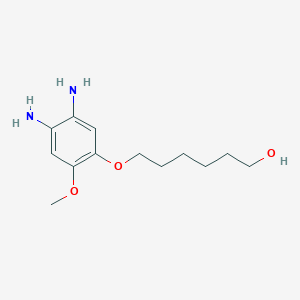
6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL is an organic compound with the molecular formula C13H22N2O3. It consists of a hexanol molecule with an added 6-(4,5-diamino-2-methoxyphenoxy) group. This compound is known for its applications in various industrial processes, including its use as a solvent and in the production of perfumes and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL typically involves the reaction of 4,5-diamino-2-methoxyphenol with 1-bromohexane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of perfumes, flavorings, and other industrial products.
Mechanism of Action
The mechanism of action of 6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Diamino-2-methoxyphenol: A precursor in the synthesis of 6-(4,5-Diamino-2-methoxyphenoxy)hexan-1-OL.
1-Hexanol: The hexanol backbone of the compound.
Quinones: Oxidized derivatives of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
184680-50-0 |
|---|---|
Molecular Formula |
C13H22N2O3 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
6-(4,5-diamino-2-methoxyphenoxy)hexan-1-ol |
InChI |
InChI=1S/C13H22N2O3/c1-17-12-8-10(14)11(15)9-13(12)18-7-5-3-2-4-6-16/h8-9,16H,2-7,14-15H2,1H3 |
InChI Key |
PQMWKGMBQCRIHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


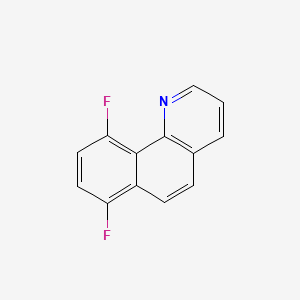

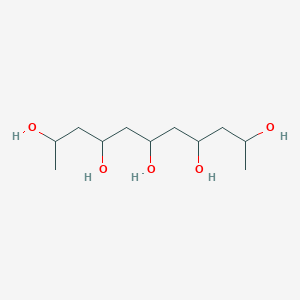
![Ethanediamide, [2-[3,4-bis(difluoromethoxy)phenyl]ethyl]-](/img/structure/B14268457.png)
![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
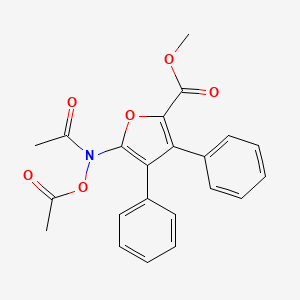
![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)
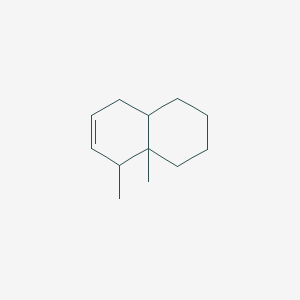
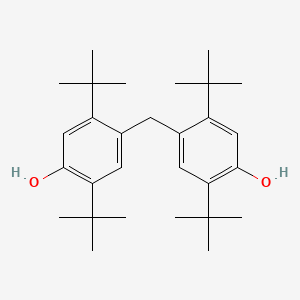
![4-[(Dimethylamino)methyl]-3-hydroxypyridin-2(1H)-one](/img/structure/B14268501.png)
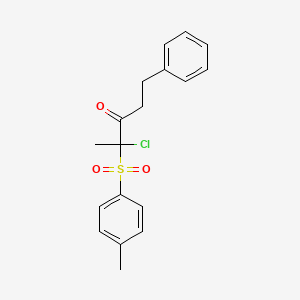
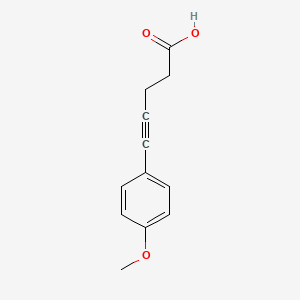
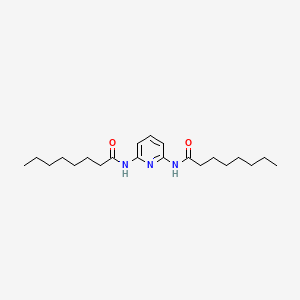
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
